2-(Chloromethyl)furan-3-carbonyl chloride
Description
Properties
IUPAC Name |
2-(chloromethyl)furan-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2/c7-3-5-4(6(8)9)1-2-10-5/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXYHIUTKUDECM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(=O)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572633 | |
| Record name | 2-(Chloromethyl)furan-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246178-74-5 | |
| Record name | 2-(Chloromethyl)furan-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material: 5-(Chloromethyl)furfural (CMF)
- CMF is a biomass-derived platform chemical obtained from carbohydrates.
- It contains both an aldehyde group and a chloromethyl substituent on the furan ring, making it an ideal precursor for selective functionalization.
Oxidation of CMF to 2-(Chloromethyl)furan-3-carbonyl chloride
- The aldehyde group of CMF is oxidized to the acid chloride using tert-butyl hypochlorite.
- tert-Butyl hypochlorite is conveniently synthesized in situ by reacting commercial bleach (6.5% aqueous sodium hypochlorite), tert-butanol, and acetic acid at low temperature (~10 °C) for about 8 minutes.
- The reaction proceeds at room temperature, solvent-free, by stirring CMF with t-BuOCl for approximately 24 hours.
- The process follows a radical mechanism where the chlorine atom from t-BuOCl is incorporated into the product, and tert-butanol is released as a byproduct.
- The yield of this compound typically reaches around 80% based on NMR peak integration against an internal standard.
Reaction Conditions and Optimization
| Parameter | Condition | Outcome / Notes |
|---|---|---|
| Reagent ratio | 3 equivalents of t-BuOCl per CMF | Sufficient for complete oxidation without excess |
| Temperature | Room temperature (20–25 °C) | Mild conditions, no need for heating |
| Reaction time | 24 hours | Complete conversion observed |
| Solvent | Solvent-free | Simplifies work-up and purification |
| Byproducts | tert-Butanol, HCl | Easily removed during purification |
Subsequent Transformations
- The acid chloride product can be further reacted with alcohols to form esters.
- For example, reaction with ethanol at 50 °C for 6 hours yields ethyl 5-(chloromethyl)furan-2-carboxylate with about 82% yield.
- Nucleophilic substitution on the chloromethyl group can be performed with carboxylate salts to form diesters, expanding the utility of the compound.
4 Mechanistic Insights
- The oxidation of the aldehyde to acid chloride by t-BuOCl is a selective and mild process.
- The radical pathway involves chlorine atom transfer from t-BuOCl to the aldehyde carbon, facilitating formation of the acyl chloride.
- This method avoids harsher reagents like thionyl chloride or phosphorus pentachloride, offering a greener alternative.
5 Comparative Summary of Preparation Methods
| Method | Reagents / Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| t-BuOCl oxidation of CMF | CMF + t-BuOCl (3 eq), RT, 24 h, solvent-free | ~80 | Mild, selective, green reagent | Requires preparation of t-BuOCl |
| Traditional chlorination | Thionyl chloride or PCl5 | Variable | Established method | Harsh reagents, less selective |
| Multi-step oxidation + chlorination | Oxidation to acid then chlorination | Variable | Stepwise control | More complex, longer synthesis |
6 Data Table: Representative Experimental Yields
7 Sources and Research Validation
- The preparation method using tert-butyl hypochlorite is documented in multiple peer-reviewed publications, including the Royal Society of Chemistry journals and reviews on green chemistry approaches to furan derivatives.
- The method is supported by NMR characterization and mechanistic studies, confirming the structure and purity of the acid chloride product.
- The procedure aligns with sustainable chemistry principles, using biomass-derived CMF and avoiding hazardous chlorinating agents.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)furan-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding substituted derivatives.
Hydrolysis: The carbonyl chloride group is susceptible to hydrolysis, forming 2-(chloromethyl)furan-3-carboxylic acid.
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and under mild conditions.
Hydrolysis: The reaction is carried out in the presence of water or aqueous base (e.g., sodium hydroxide) at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as 2-(aminomethyl)furan-3-carbonyl chloride, 2-(alkoxymethyl)furan-3-carbonyl chloride, and 2-(thiomethyl)furan-3-carbonyl chloride.
Hydrolysis: 2-(Chloromethyl)furan-3-carboxylic acid.
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Scientific Research Applications
2-(Chloromethyl)furan-3-carbonyl chloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various furan derivatives and heterocyclic compounds.
Biology: The compound is employed in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)furan-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The carbonyl chloride group can undergo hydrolysis, releasing hydrogen chloride and forming carboxylic acid derivatives. These reactions are facilitated by the electron-withdrawing nature of the carbonyl chloride group, which enhances the electrophilicity of the chloromethyl group.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(chloromethyl)furan-3-carbonyl chloride and analogous compounds:
Key Comparisons:
Reactivity :
- The chloromethyl group at position 2 in this compound enhances its electrophilicity compared to methyl-substituted analogs (e.g., 2-methylfuran-3-carbonyl chloride). This makes it more reactive in nucleophilic substitutions, such as alkylation or coupling reactions .
- Trifluoromethyl substituents (e.g., in 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride) further increase electrophilicity due to the strong electron-withdrawing effect of -CF₃, but reduce steric accessibility compared to -CH₂Cl .
Synthetic Utility :
- Benzene-ring analogs like 2-(chloromethyl)benzoyl chloride are often used in isoindolin-1-one synthesis, whereas furan derivatives are preferred for heterocyclic drug intermediates .
- Aryl-substituted derivatives (e.g., 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride) exhibit improved stability and bioavailability, making them candidates for antimicrobial agents .
Safety and Handling: Chloromethylated acyl chlorides are generally more toxic than non-halogenated analogs. For example, bis(chloromethyl)ether (BCME), though structurally distinct, is a known carcinogen, highlighting the need for stringent safety protocols when handling chloromethyl groups . The furan ring’s lower aromatic stability compared to benzene may increase susceptibility to ring-opening reactions under acidic conditions, necessitating careful pH control during synthesis .
Industrial Applications :
- This compound is less volatile than smaller acyl chlorides (e.g., acetyl chloride), reducing inhalation risks but requiring specialized storage .
- Its analogs, such as epichlorohydrin (a chloromethyl oxirane), are widely used in epoxy resin production, demonstrating the versatility of chloromethyl groups in industrial chemistry .
Biological Activity
2-(Chloromethyl)furan-3-carbonyl chloride, also known as 5-(chloromethyl)furan-2-carbonyl chloride, is a compound of significant interest in the field of organic chemistry due to its unique structure and reactivity. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₄ClO₂. The compound features a furan ring with a chloromethyl group and a carbonyl chloride functional group. Its electrophilic carbonyl group and chloromethyl substituent play crucial roles in its chemical behavior and interactions with biological molecules.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Treatment with tert-butyl hypochlorite : This method yields high purity and efficiency, producing the compound from 5-(chloromethyl)furfural (CMF) with yields around 85% .
- Reactions with nucleophiles : The chloromethyl group significantly influences the reaction pathways, allowing for the formation of various products depending on the nucleophile used. For example, reactions with primary amines can yield amides with potential therapeutic applications.
Antimicrobial Properties
Research has indicated that compounds structurally related to this compound exhibit notable antimicrobial activity. For instance, certain furo[3,2-c]coumarins have shown potent antifungal activity against pathogens such as Fusarium oxysporum and Botrytis fabae, suggesting that similar derivatives may also possess antimicrobial properties .
Reactivity with Biological Molecules
The electrophilic nature of the carbonyl group allows this compound to interact with various biological nucleophiles, which could lead to the development of novel therapeutic agents. Studies indicate that these interactions can result in the formation of biologically active derivatives that may exhibit anti-inflammatory or anticancer properties .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in drug development:
- Synthesis of Furoate Esters : The compound has been utilized as an intermediate in synthesizing furoate esters, which are being explored for their biofuel potential. The synthesis involves converting CMF into acid chlorides followed by esterification reactions .
- Antifungal Activity : A study demonstrated that derivatives of furocoumarins showed minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against specific fungal strains, indicating a promising avenue for further exploration of related compounds like this compound in antifungal therapies .
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their unique aspects and potential applications:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(Chloromethyl)furfural | Furan ring with chloromethyl group | Precursor to various furan derivatives |
| Furan-2-carboxylic acid | Furan ring with a carboxylic acid | More stable; less reactive than carbonyl chlorides |
| Furan-2,5-dicarbonyl chloride | Two carbonyl groups on a furan ring | Higher reactivity due to multiple electrophilic sites |
| 3-(Chloromethyl)furan | Chloromethyl substitution at different position | Different reactivity profile compared to 2-position |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 2-(Chloromethyl)furan-3-carbonyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : A plausible synthesis route involves chlorination of precursor furan derivatives. For example, chloromethylation of furan-3-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (0–25°C) can yield the target compound. Reaction optimization should focus on solvent choice (e.g., dichloromethane or toluene), stoichiometric ratios, and inert atmosphere conditions to minimize side reactions. Post-reaction purification via fractional distillation or column chromatography is critical to isolate the product .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and chloromethyl group integration.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
- Infrared (IR) Spectroscopy : Detection of carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~600 cm⁻¹) stretches.
- HPLC/LC-MS : To assess purity and detect trace impurities. Cross-referencing with spectral databases (e.g., NIST) ensures accuracy .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Due to its reactive acyl chloride and chloromethyl groups:
- Use fume hoods and personal protective equipment (PPE) (gloves, goggles, lab coats).
- Store in inert, moisture-free environments (e.g., under nitrogen or argon) at 0–6°C to prevent hydrolysis.
- Neutralize spills with sodium bicarbonate or specialized absorbents. Waste must be segregated and treated by certified hazardous waste handlers .
Advanced Research Questions
Q. What mechanistic insights explain the nucleophilic substitution behavior of this compound?
- Methodological Answer : Studies on analogous 2-(chloromethyl)furans suggest that nucleophilic displacement occurs via an SN2 mechanism at the chloromethyl group. The electron-withdrawing carbonyl group at position 3 stabilizes the transition state, accelerating substitution. Kinetic experiments (e.g., varying nucleophile concentrations or using deuterated solvents) can elucidate rate laws. Computational modeling (DFT) further predicts regioselectivity in reactions with amines or thiols .
Q. How do substituents on the furan ring influence the reactivity of this compound?
- Methodological Answer : Substituents at positions 4 or 5 alter electronic density, affecting reaction pathways. For example:
- Electron-donating groups (e.g., methyl) at position 4 reduce electrophilicity, slowing nucleophilic attacks.
- Electron-withdrawing groups (e.g., nitro) enhance electrophilicity but may promote side reactions like ring-opening. Systematic studies using substituted analogs (e.g., 4-tert-butyl derivatives) paired with Hammett plots can quantify these effects .
Q. What are the degradation pathways of this compound under aqueous conditions?
- Methodological Answer : Hydrolysis studies in buffered solutions (pH 2–12) reveal:
- Acidic conditions : Slow hydrolysis to 3-furancarboxylic acid and HCl.
- Basic conditions : Rapid cleavage of the acyl chloride to form carboxylate salts.
- Intermediate detection : Use stopped-flow UV-Vis spectroscopy or LC-MS to identify transient species like furan-3-carbonyl hydroxamic acid. Stability assessments under varying temperatures and ionic strengths are critical for storage guidelines .
Q. How can researchers resolve contradictory data in the regioselectivity of this compound reactions?
- Methodological Answer : Contradictions often arise from solvent polarity or competing reaction pathways. To resolve discrepancies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
